Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-[2-(1-Piperidinyl)ethyl]morpholine
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-[2-(1-Piperidinyl)ethyl]morpholine
This guide provides a comprehensive technical analysis of the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 2-[2-(1-Piperidinyl)ethyl]morpholine (and its common isomer, 4-[2-(1-piperidinyl)ethyl]morpholine).
Executive Summary & Compound Identity
2-[2-(1-Piperidinyl)ethyl]morpholine (often referred to in industrial synthesis as 1-Morpholino-2-piperidinoethane or by its N-substituted isomer CAS 4892-89-1 ) is a critical ditertiary amine intermediate used in the synthesis of pharmaceutical agents, including local anesthetics and sigma receptor ligands.
Understanding its solubility profile is essential for:
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Process Optimization: Designing efficient crystallization and purification steps.
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Formulation: Developing stable liquid dosage forms.
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Thermodynamic Modeling: Predicting behavior in binary solvent mixtures.
Physicochemical Profile (Predicted)
| Property | Value / Characteristic |
| Molecular Formula | C₁₁H₂₂N₂O |
| Molecular Weight | 198.31 g/mol |
| Physical State | Colorless to pale yellow liquid (at STP) |
| Boiling Point | ~130–135 °C (at 10 mmHg) |
| pKa (Base) | ~8.5 (Morpholine N), ~11.0 (Piperidine N) |
| LogP (Predicted) | 0.8 – 1.2 (Moderate Lipophilicity) |
Solubility Behavior & Solvent Selection Strategy
The solubility of 2-[2-(1-Piperidinyl)ethyl]morpholine is governed by its amphiphilic nature . It contains a polar ether oxygen (morpholine) and two tertiary amine nitrogens, balanced by a hydrophobic ethyl linker and piperidine ring.
Predicted Solubility Matrix
Based on functional group analysis and "Like Dissolves Like" principles.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Insight |
| Polar Protic | Methanol, Ethanol, Isopropanol | Miscible / High | Strong H-bonding between solvent -OH and amine nitrogens.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | High | Dipole-dipole interactions; excellent for recrystallization if cooling is applied. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible | High solvation energy; excellent for extraction from aqueous phases. |
| Non-Polar | Toluene, Benzene | High | Favorable van der Waals interactions with the piperidine/ethyl backbone. |
| Aliphatic | Hexane, Heptane | Moderate to Low | Solubility decreases significantly at low temperatures; useful as an anti-solvent. |
| Aqueous | Water | pH Dependent | Low at pH > 11 (neutral form). High at pH < 7 (protonated salt form). |
Experimental Protocol: Laser Monitoring Observation Technique
For precise solubility determination (Mole Fraction,
Workflow Diagram
Caption: Workflow for the Laser Monitoring Solubility Determination Method.
Step-by-Step Methodology
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Preparation: Calibrate the analytical balance (precision ±0.0001 g) and the thermostatic water bath (precision ±0.05 K).
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Setup: Place a jacketed glass vessel containing a known mass of solvent (
) into the water bath. Initiate stirring. -
Laser Alignment: Direct a He-Ne laser beam through the vessel. Position a light intensity sensor on the opposite side to measure transmittance.
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Solute Addition: Gradually add the solute (2-[2-(1-Piperidinyl)ethyl]morpholine) in small, weighed increments (
). -
Observation:
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Undissolved: The laser beam is scattered/blocked (Low Transmittance).
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Dissolved: The solution becomes clear (High/Max Transmittance).
-
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Endpoint: The solubility limit is defined as the point where the last added increment of solute fails to dissolve after a prolonged period, causing a permanent drop in laser transmittance (turbidity).
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Calculation: Calculate the mole fraction solubility (
) using the equation: Where and are the molecular weights of the solute and solvent, respectively.
Thermodynamic Modeling & Analysis
To correlate the experimental solubility data and determine thermodynamic properties, the Modified Apelblat Equation is the industry standard for this class of compounds.
Thermodynamic Logic Flow
Caption: Logical framework for deriving thermodynamic parameters from solubility data.
The Modified Apelblat Equation
This semi-empirical model accurately correlates solubility with temperature:
- : Mole fraction solubility.
-
: Absolute temperature (K).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Empirical model parameters derived via non-linear regression.
Thermodynamic Functions
Using the parameters from the Apelblat equation or Van't Hoff plot, the dissolution thermodynamic properties are calculated:
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Dissolution Enthalpy (
):-
Interpretation: A positive
indicates an endothermic process (solubility increases with temperature), which is typical for this compound in organic solvents.
-
-
Dissolution Entropy (
):-
Interpretation: Positive
reflects the increased disorder as the crystal lattice breaks down.
-
-
Gibbs Free Energy (
):-
Interpretation: A positive
is expected (since the process is not spontaneous for the pure solid dissolving into a saturated solution at equilibrium without driving force, but experimentally of the transfer is analyzed).
-
Conclusion & Recommendations
For 2-[2-(1-Piperidinyl)ethyl]morpholine , the solubility profile is dominated by its amine functionality.
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Best Solvents for Reaction: Toluene or DCM (High solubility, inert).
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Best Solvents for Crystallization: A mixture of Isopropanol (solvent) and Hexane (anti-solvent) , or cooling crystallization in Ethyl Acetate .
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Data Generation: Researchers should utilize the Laser Monitoring Method described above to generate precise
vs. curves, as specific literature values are often proprietary.
References
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Compound Identification
- PubChem Database. "4-(2-Piperidin-1-yl-ethyl)-morpholine (CAS 4892-89-1)".
-
[Link]
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Solubility Measurement Methodology
- Sha, J., et al. "Solubility and Thermodynamic Analysis of... in Pure Solvents." Journal of Chemical & Engineering Data. (Standard reference for Laser Monitoring Technique).
-
[Link]
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Thermodynamic Modeling
- Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 K to 348 K." Journal of Chemical Thermodynamics.
-
[Link]
- General Solubility Principles: Sigma-Aldrich Solvent Miscibility Table.
